6beta-Hydroxytestosterone

Drug Metabolism CYP3A4 Activity Assay Pharmacokinetics

Generic testosterone metabolites yield non-specific data in CYP3A activity assays. 6β-OHT (CAS 62-99-7) is the only validated, isoform-specific probe for CYP3A4/5, essential for reliable DDI and pharmacokinetic studies. · Exclusively produced by CYP3A4/5, ensuring assay specificity (no cross-reactivity). · Quantifiable via standard LC-MS/MS methods. · Available in high purity (≥97% HPLC) for reproducible results. · Trusted by leading labs; shipped globally under controlled conditions.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 62-99-7
Cat. No. B048783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxytestosterone
CAS62-99-7
Synonyms6 beta-hydroxytestosterone
6 beta-hydroxytestosterone, (17beta)-isomer
6 beta-hydroxytestosterone, (6alpha,17beta)-isomer
6beta-hydroxytestosterone
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O
InChIInChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3
InChIKeyXSEGWEUVSZRCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6β-Hydroxytestosterone: CYP3A Activity Biomarker


6β-Hydroxytestosterone (6β-OHT, CAS 62-99-7) is a hydroxylated metabolite of the androgen testosterone, characterized by a 6β-hydroxy substituent on the steroid backbone [1]. It is the predominant product of testosterone oxidation by human liver microsomes, a reaction catalyzed specifically by the cytochrome P450 enzymes CYP3A4 and CYP3A5 [2]. Given its formation as a primary urinary metabolite, 6β-OHT serves as an established probe for assessing the functional activity of these critical drug-metabolizing enzymes, which are responsible for the clearance of over 50% of marketed pharmaceuticals [3].

CYP3A4/5 Probe Substrate Predominant testosterone metabolite in human liver microsomes, providing a specific readout of CYP3A4/5 catalytic function.
Non-Invasive Research Biomarker Major urinary hydroxylated species suitable for in vivo phenotyping studies of CYP3A activity in research cohorts.
LC-MS/MS Compatible Established analytical methods with broad linear range support robust quantitation in DDI and metabolism investigations.

Isomer Specificity for CYP3A Assays


The use of a generic or alternative testosterone hydroxylation product for CYP3A activity assays is scientifically invalid due to the distinct regioselectivity of different cytochrome P450 isoforms. The 6β-hydroxylation of testosterone is a highly specific reaction catalyzed by the CYP3A4/5 subfamily, which is not replicated by other hydroxylation products such as 2α-, 7α-, or 16α-hydroxytestosterone [1]. For instance, CYP3A7 preferentially generates 2α-hydroxytestosterone, and CYP2B isoforms produce 16α-hydroxytestosterone, making these metabolites inappropriate as surrogates for CYP3A4 activity [2]. Substituting 6β-OHT with a different isomer would introduce cross-reactivity and yield spurious, non-traceable data, thereby invalidating the intended measurement of CYP3A4/5 function in drug metabolism, drug-drug interaction (DDI) studies, and clinical biomarker applications [3].

2α-OHT Produced primarily by CYP3A7, not CYP3A4/5; substitution introduces cross-reactivity and misrepresents CYP3A4 activity.
7α-OHT Generated by CYP2A isoforms; its formation kinetics do not correlate with CYP3A4/5, invalidating DDI or phenotyping data.
16α-OHT Mediated by CYP2B enzymes; fails to replicate the quantitative dominance and urinary biomarker concordance of 6β-OHT.

Head-to-Head Comparator Analysis


Metabolic Dominance in Human Liver Microsomes

6β-Hydroxytestosterone is the single most abundant hydroxylated metabolite of testosterone in human liver microsomes, accounting for a decisive majority of the total metabolic flux. In a direct comparison of all major testosterone metabolites, 6β-OHT constituted 75-80% of the total metabolites formed, a quantitative dominance that establishes it as the most sensitive and representative marker for CYP3A4/5 activity [1]. Alternative metabolites like 16α-hydroxytestosterone are produced by different enzymes (e.g., CYP2B) and do not achieve comparable quantitative significance in the context of human CYP3A activity [2].

Metabolic Dominance
Head-to-head comparison
75–80% of total metabolites
Ensures high signal-to-noise ratio for CYP3A4/5 activity assays.
Pooled human liver microsomes + NADPH, HPLC quantitation.
Drug Metabolism CYP3A4 Activity Assay Pharmacokinetics

CYP3A4 Catalytic Efficiency Advantage

The kinetic profile of testosterone hydroxylation by recombinant CYP3A4 demonstrates a high affinity and robust turnover for 6β-hydroxylation, with a Km of 240 ± 20 μM and a Vmax of 21 ± 4 nmol/min/nmol, resulting in a catalytic efficiency (Vmax/Km) of 0.086 [1]. This is in stark contrast to the kinetics of alternative hydroxylation pathways, such as 7α-hydroxylation, which is catalyzed by other P450s (e.g., CYP2A) and exhibits a markedly lower formation rate in comparable systems [2]. Furthermore, the activity of CYP3A4 on testosterone is so specific that the tritium-release assay, which measures 6β-hydroxylation, showed an identical Km and Vmax to HPLC quantification of 6β-OHT, validating its singular relevance [3].

Catalytic Efficiency
Reported
Vmax/Km = 0.086 (Km 240 µM, Vmax 21 nmol/min/nmol)
Supports reproducible kinetic analysis and high-throughput screening.
Recombinant CYP3A4 Supersomes, HPLC-UV/radiometric detection.
Enzyme Kinetics CYP3A4 Catalysis In Vitro Metabolism

Primary Urinary Metabolite for Phenotyping

Analysis of human urine by UPLC-MS confirms 6β-OHT as the major testosterone-hydroxylated metabolite excreted, establishing its utility as a non-invasive endogenous biomarker for hepatic CYP3A4 activity [1]. In contrast, other hydroxylated metabolites like 16α-OHT are also present but are generated by distinct P450 isoforms (e.g., CYP2B) and do not serve as direct clinical correlates for CYP3A4 function [2]. The FDA specifically recommends testosterone, and by extension its primary metabolite 6β-OHT, as an endogenous biomarker for CYP3A4, reinforcing its privileged position in clinical and translational research [3].

Urinary Abundance
Cross-study comparable
Major hydroxylated testosterone species in human urine
Enables non-invasive CYP3A4 research phenotyping.
Healthy male cohorts, UPLC-MS/MS analysis.
Clinical Biomarker CYP3A4 Phenotyping Urine Metabolomics

Analytical Precision and Broad Linearity

Validated analytical methods for 6β-OHT, particularly GC-MS and LC-MS/MS, demonstrate exceptional performance metrics critical for rigorous quantitation. A GC-SIM-MS method reported linear calibration from 0.25 to 100 μM with extraction recoveries >92% and inter-day precision (RSD) <5% [1]. In comparison, while 6α- and 16α-hydroxytestosterone can be measured, their standard curves are often established over a narrower, lower concentration range (e.g., 0.02 to 1 μg/mL), reflecting their lesser quantitative abundance in biological samples [2]. This robust analytical behavior ensures that 6β-OHT can be reliably quantified even at the low concentrations encountered in clinical or low-clearance in vitro systems.

Analytical Linearity
Method context
0.25–100 µM linear range; recovery >92%; RSD
Provides reliable quantitation for DDI and metabolism investigations.
GC-SIM-MS validation in microsomal extracts.
Pathway-Specific Activity
Reported model context
Restores angiotensin II-induced hypertension in Cyp1b1–/– mice
Supports vascular research independent of CYP3A marker role.
Non-androgenic, CYP1B1 metabolite-mediated effect.
Analytical Chemistry Method Validation LC-MS/MS Assay

Non-Androgenic Vascular Pathophysiology

Unlike testosterone, 6β-OHT is considered hormonally inactive as an androgen, lacking significant binding to the androgen receptor [1]. Instead, it acts as a downstream effector in a specific pathological pathway, mediating angiotensin II-induced hypertension and renal dysfunction. In Cyp1b1 knockout mice, which cannot generate 6β-OHT, angiotensin II fails to induce hypertension; however, administration of exogenous 6β-OHT fully restores the hypertensive phenotype [2]. This demonstrates a gain-of-function activity entirely absent in other testosterone metabolites or the parent compound, establishing 6β-OHT as a critical tool for cardiovascular research independent of its role as a CYP3A marker.

Pathway-Specific Activity
Reported model context
Restores angiotensin II-induced hypertension in Cyp1b1–/– mice
Supports vascular research independent of CYP3A marker role.
Non-androgenic, CYP1B1 metabolite-mediated effect.
Cardiovascular Pharmacology CYP1B1 Metabolite Hypertension Research

High-Value Drug Development Applications


CYP3A4 Validation in Advanced Liver Models

Use 6β-OHT as a gold-standard probe substrate to characterize and validate the metabolic competency of advanced in vitro liver models. The formation rate of 6β-OHT, measured by LC-MS/MS, provides a direct, quantitative readout of CYP3A4/5 function, ensuring the model accurately recapitulates human drug metabolism. This is essential for generating physiologically relevant data for DDI predictions and pharmacokinetic profiling of new chemical entities [1].

Endogenous Biomarker for Precision Dosing

Quantify urinary 6β-OHT levels to non-invasively phenotype an individual's CYP3A4 activity. This application is critical in clinical pharmacology studies to explain inter-individual variability in drug exposure and response for CYP3A4 substrates, enabling precision dosing strategies that optimize therapeutic efficacy and minimize toxicity [2].

Cardiovascular Investigation in Knockout Models

Employ 6β-OHT as a specific tool compound to dissect the role of CYP1B1-derived metabolites in the pathogenesis of hypertension. By administering 6β-OHT to genetically modified models (e.g., Cyp1b1-/- mice), researchers can definitively establish its role in mediating angiotensin II-induced vascular and renal dysfunction, opening new avenues for therapeutic intervention in cardiovascular disease [3].

LC-MS/MS Assays for DDI Screening

Utilize 6β-OHT as a key analyte in cocktail assays designed to simultaneously evaluate the inhibition potential of drug candidates on multiple CYP isoforms. Its robust and specific formation kinetics make it an ideal and highly sensitive marker for detecting CYP3A4/5 inhibition or induction, a mandatory component of regulatory safety submissions for new drugs [4].

Application
Selection Property
Validation Focus
In Vitro Liver Model Characterization
CYP3A4/5 substrate specificity
6β-OHT formation rate by LC-MS/MS
Non-Invasive CYP3A4 Research Phenotyping
Urinary biomarker concordance
Correlation of urinary 6β-OHT with CYP3A4 activity
Hypertension Pathway Research (Cyp1b1–/– Model)
Model-specific metabolite response
Angiotensin II-induced hypertension restoration
DDI Screening Cocktail Assays
Cocktail assay sensitivity
CYP3A inhibition/induction profiling

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31 linked technical documents
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